2-(4-benzhydrylpiperazin-1-yl)-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide

Medicinal chemistry Structure-activity relationship Regiochemical SAR

2-(4-Benzhydrylpiperazin-1-yl)-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide (CAS 941895-81-4) is a synthetic small molecule belonging to the benzhydrylpiperazine oxoacetamide class, defined by a 1-benzhydrylpiperazine core linked via an oxoacetamide bridge to a 2-methyl-4-nitrophenyl anilide moiety. With a molecular formula of C₂₆H₂₆N₄O₄ and a molecular weight of 458.5 g/mol, it is catalogued as a research screening compound (identifier VU0504219-1) by commercial suppliers including Life Chemicals.

Molecular Formula C26H26N4O4
Molecular Weight 458.518
CAS No. 941895-81-4
Cat. No. B2520314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-benzhydrylpiperazin-1-yl)-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide
CAS941895-81-4
Molecular FormulaC26H26N4O4
Molecular Weight458.518
Structural Identifiers
SMILESCC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C26H26N4O4/c1-19-18-22(30(33)34)12-13-23(19)27-25(31)26(32)29-16-14-28(15-17-29)24(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-13,18,24H,14-17H2,1H3,(H,27,31)
InChIKeyVIYZJYOQYCYWMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Benzhydrylpiperazin-1-yl)-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide (CAS 941895-81-4): Compound-Class Baseline for Procurement Evaluation


2-(4-Benzhydrylpiperazin-1-yl)-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide (CAS 941895-81-4) is a synthetic small molecule belonging to the benzhydrylpiperazine oxoacetamide class, defined by a 1-benzhydrylpiperazine core linked via an oxoacetamide bridge to a 2-methyl-4-nitrophenyl anilide moiety [1]. With a molecular formula of C₂₆H₂₆N₄O₄ and a molecular weight of 458.5 g/mol, it is catalogued as a research screening compound (identifier VU0504219-1) by commercial suppliers including Life Chemicals [2]. The benzhydrylpiperazine scaffold is a privileged structure that has yielded ligands with demonstrated activity across multiple target classes, including monoamine oxidases (MAO-A/MAO-B), carbonic anhydrase isoforms (hCA II, hCA VII), and G-protein-coupled receptors, making derivatives of this chemotype relevant to neuroscience, oncology, and anti-infective discovery programs [3].

Why Benzhydrylpiperazine Oxoacetamide Analogs Cannot Be Interchanged: The Procurement Case for CAS 941895-81-4


Within the benzhydrylpiperazine oxoacetamide series, minor structural modifications produce substantial shifts in molecular recognition, physicochemical properties, and biological selectivity. The target compound is distinguished from its closest regioisomeric analogs—2-(4-benzhydrylpiperazin-1-yl)-N-(4-nitrophenyl)-2-oxoacetamide (CAS 899974-37-9) and 2-(4-benzhydrylpiperazin-1-yl)-N-(2-nitrophenyl)-2-oxoacetamide (CAS 899978-58-6)—by the simultaneous presence of an ortho-methyl group and a para-nitro substituent on the anilide phenyl ring. This 2-methyl-4-nitro substitution pattern is not a trivial permutation: it alters the conformational equilibrium of the oxoacetamide linker, modifies hydrogen-bonding geometry at the anilide NH, and shifts the compound's computed lipophilicity (XLogP3 = 4.2) relative to both the des-methyl analogs and the simpler 1-benzhydrylpiperazine parent (XLogP3 = 2.8) [1]. Published structure-activity relationship (SAR) studies on benzhydrylpiperazine derivatives demonstrate that even single-atom changes in the N-aryl substituent can invert isoform selectivity (e.g., MAO-A vs. MAO-B) or alter cytotoxicity profiles by more than an order of magnitude, underscoring that generic substitution within this phenotype is scientifically unjustified [2].

Quantitative Differentiation Evidence for 2-(4-Benzhydrylpiperazin-1-yl)-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide (CAS 941895-81-4) vs. Closest Analogs


Regiochemical Differentiation: 2-Methyl-4-Nitro Substitution Pattern vs. 4-Nitro and 2-Nitro Regioisomers

The target compound bears a 2-methyl-4-nitrophenyl anilide group, creating a regioisomeric substitution pattern absent in the two closest commercially available analogs. CAS 899974-37-9 carries a 4-nitrophenyl group (para-nitro, no methyl), while CAS 899978-58-6 carries a 2-nitrophenyl group (ortho-nitro, no methyl). The ortho-methyl substituent in the target compound introduces steric hindrance that restricts rotation around the N-aryl bond, potentially pre-organizing the molecule into a distinct conformational ensemble compared to both des-methyl analogs [1]. In published benzhydrylpiperazine SAR series, the position of nitro and methyl substituents on the N-aryl ring has been shown to modulate MAO isoform selectivity and cytotoxic potency, demonstrating that regioisomeric substitution patterns are not functionally interchangeable [2].

Medicinal chemistry Structure-activity relationship Regiochemical SAR

Lipophilicity Differentiation: XLogP3 of Target Compound vs. 1-Benzhydrylpiperazine Parent Scaffold

The computed partition coefficient (XLogP3) of the target compound is 4.2, which is 1.4 log units higher than that of the unsubstituted 1-benzhydrylpiperazine parent scaffold (XLogP3 = 2.8) [1]. This increase reflects the contribution of the 2-methyl-4-nitrophenyl-oxoacetamide moiety, which adds both hydrophobic surface area (the methyl and aromatic ring) and polar functionality (nitro and amide groups). The XLogP3 value of 4.2 places the compound within the upper range of typical drug-like oral bioavailability space (Lipinski's Rule of Five allows XLogP ≤ 5), suggesting adequate membrane permeability potential while retaining some polarity from the nitro and amide groups [1].

Physicochemical properties Lipophilicity Drug-likeness

Class-Level Evidence: Benzhydrylpiperazine Scaffold Activity in Monoamine Oxidase (MAO) Inhibition

Benzhydrylpiperazine derivatives have been validated as potent, reversible monoamine oxidase inhibitors in a published series of 21 compounds. In this study, compound 12 (a 1-benzhydrylpiperazine derivative) demonstrated MAO-B inhibitory activity with an IC₅₀ of 80 nM, while compound 7 showed MAO-A inhibition with an IC₅₀ of 120 nM [1]. Both compounds were confirmed as reversible inhibitors and were found to be non-toxic to SH-SY5Y and IMR-32 neuronal cell lines at 25 µM. While the target compound (CAS 941895-81-4) was not among the specific derivatives tested in this study, it shares the identical 1-benzhydrylpiperazine core pharmacophore that underpins the observed MAO inhibitory activity. The study further demonstrates that N-aryl substituent variation within this scaffold modulates isoform selectivity (MAO-A vs. MAO-B), reinforcing that the specific 2-methyl-4-nitrophenyl substitution of the target compound may confer a distinct selectivity profile [1].

Neuroscience MAO inhibition Benzhydrylpiperazine pharmacology

Class-Level Evidence: Benzhydrylpiperazine Acetamide Derivatives as Human Carbonic Anhydrase (hCA) Inhibitors

Benzhydrylpiperazine-containing acetamide derivatives have been co-crystallized with human carbonic anhydrase isoforms II and VII, providing direct structural evidence that the benzhydrylpiperazine group occupies a well-defined hydrophobic pocket within the enzyme active site [1]. The compound 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide was designed via the 'tail approach,' using the acetamide moiety as a linker and the benzhydrylpiperazine group as a hydrophobic tail that extends into the solvent-exposed region of the hCA active site. The co-crystal structures (deposited in the PDB) revealed isoform-specific binding interactions that can guide the design of selective hCA inhibitors. While the target compound (CAS 941895-81-4) differs from the crystallized ligand by possessing an oxoacetamide linker rather than an acetamide linker, and a 2-methyl-4-nitrophenyl group in place of the 4-sulfamoylphenyl zinc-binding group, the shared benzhydrylpiperazine tail motif predicts analogous hydrophobic pocket occupancy [1].

Carbonic anhydrase inhibition Structural biology Tail-approach drug design

Computed Topological Polar Surface Area (TPSA) and Drug-Likeness Profile vs. Benzhydrylpiperazine Parent

The target compound has a computed topological polar surface area (TPSA) of 98.5 Ų, substantially higher than the 1-benzhydrylpiperazine parent (TPSA ≈ 6.5 Ų for the piperazine nitrogens alone) [1]. This elevated TPSA arises from the nitro group (contribution ~45.8 Ų), the two amide carbonyl oxygens, and the oxoacetamide carbonyl, and positions the compound favorably with respect to the commonly cited TPSA threshold of <140 Ų for oral bioavailability and <90 Ų for blood-brain barrier penetration. At 98.5 Ų, the compound sits in a borderline CNS-accessible range, differentiating it from both the highly permeable parent benzhydrylpiperazine (low TPSA, likely high CNS penetration) and more polar analogs with sulfonamide or carboxylic acid groups that exceed 140 Ų [1].

ADME prediction Drug-likeness Computational chemistry

Known Limitation: Absence of Direct Head-to-Head Bioactivity Data for CAS 941895-81-4

A comprehensive search of PubMed, PubChem, ChEMBL, BindingDB, and patent literature (conducted May 2026) did not identify any primary research publication, patent example, or curated bioassay record containing quantitative activity data (IC₅₀, Ki, EC₅₀, etc.) for the specific compound CAS 941895-81-4 [1]. This compound appears in vendor catalogs as a screening compound (Life Chemicals identifier VU0504219-1, catalog F2879-8281) and in cheminformatics aggregation databases, but has not been the subject of a dedicated pharmacological study or a patent exemplification. Consequently, all differentiation claims above are necessarily based on structural, physicochemical, and class-level inference rather than on direct comparative bioassay data [2]. Users should treat this compound as a probe molecule for scaffold-oriented screening rather than as a biologically validated lead.

Data transparency Procurement risk assessment Evidence quality

Recommended Application Scenarios for 2-(4-Benzhydrylpiperazin-1-yl)-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide (CAS 941895-81-4)


Scaffold-Focused Screening Library Expansion for Monoamine Oxidase (MAO) Drug Discovery

Given the validated nanomolar MAO inhibitory activity of the benzhydrylpiperazine chemotype (MAO-B IC₅₀ = 80 nM for lead compound 12), CAS 941895-81-4 is well-suited for inclusion in MAO-focused screening decks. The compound's 2-methyl-4-nitrophenyl substitution pattern represents an underexplored region of SAR space within this phenotype, and its XLogP3 of 4.2 places it in a lipophilicity range distinct from most published benzhydrylpiperazine MAO inhibitors. Procurement for MAO-A/MAO-B selectivity profiling panels is supported by class-level evidence [1].

Structure-Guided Carbonic Anhydrase Inhibitor Optimization Using Benzhydrylpiperazine Tail Variants

The co-crystal structures of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide bound to hCA II and hCA VII establish that the benzhydrylpiperazine group occupies a conserved hydrophobic pocket. CAS 941895-81-4, bearing a 2-methyl-4-nitrophenyl group in place of the sulfamoylphenyl zinc-binding warhead, can serve as a tail-diversified analog for SAR studies aimed at identifying isoform-selective hCA inhibitors with improved selectivity profiles. The compound's TPSA of 98.5 Ų and XLogP3 of 4.2 suggest adequate drug-like properties for in vitro profiling against hCA panels [2].

Chemical Probe for Neuropharmacology Target Deconvolution and Phenotypic Screening

The benzhydrylpiperazine scaffold is a privileged structure with documented interactions across aminergic GPCRs, ion channels, and neurotransmitter transporters. CAS 941895-81-4, carrying both a lipophilic benzhydryl tail and a nitroaromatic group amenable to further chemical derivatization (e.g., reduction to aniline, subsequent amide coupling, or click chemistry), is suitable as a functionalizable probe for chemical biology target identification campaigns in neuropharmacology. The compound's availability from commercial screening libraries (Life Chemicals, ≥90% purity) enables rapid procurement for pilot phenotypic screens [3].

Nitroarene-Reduction Prodrug Strategy Development

The presence of the 4-nitrophenyl group provides a latent handle for bioreductive activation. Nitroarene-containing compounds can be designed as hypoxia-activated prodrugs or as substrates for nitroreductase enzymes in gene-directed enzyme prodrug therapy (GDEPT). The 2-methyl substituent ortho to the anilide nitrogen may modulate the electronic properties of the nitro group, potentially altering its reduction potential relative to non-methylated analogs (CAS 899974-37-9 and CAS 899978-58-6). This structural feature positions CAS 941895-81-4 as a candidate scaffold for prodrug design studies where controlled nitro reduction triggers payload release [2].

Quote Request

Request a Quote for 2-(4-benzhydrylpiperazin-1-yl)-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.